(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one
Description
Properties
IUPAC Name |
(16E)-3-hydroxy-10,13-dimethyl-16-[(1-methylpyrazol-4-yl)methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-23-8-6-18(27)12-17(23)4-5-19-20(23)7-9-24(2)21(19)11-16(22(24)28)10-15-13-25-26(3)14-15/h10,13-14,17-21,27H,4-9,11-12H2,1-3H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMGOLMVBIBATQ-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CN(N=C5)C)C4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CN(N=C5)C)/C4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one is a synthetic steroid derivative notable for its diverse biological activities. Its structure, characterized by a hydroxyl group at the 3-position and a pyrazole moiety at the 16-position, suggests potential therapeutic applications across various medical fields, including oncology, endocrinology, and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 418.6 g/mol. The unique pyrazole substitution at the 16-position distinguishes it from traditional steroids, possibly conferring unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | This compound |
| Chemical Class | Androstane Derivative |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Properties
Preliminary studies suggest that this compound may inhibit tumor growth. Related compounds have demonstrated pro-apoptotic effects in various cancer cell lines, including MCF-7 breast cancer cells, indicating its potential as an anti-cancer agent .
Hormonal Activity
As a steroid derivative, it is likely to interact with androgen receptors, influencing hormonal pathways. This interaction could lead to therapeutic applications in conditions related to hormonal imbalances or cancers sensitive to androgens.
Antioxidant Activity
The presence of hydroxyl groups enhances the compound's antioxidant properties, potentially protecting cells from oxidative stress. This activity is crucial in mitigating cellular damage associated with various diseases.
Anti-inflammatory and Antimicrobial Effects
The pyrazole moiety is known for its anti-inflammatory properties. Compounds containing similar structures have shown effectiveness in reducing inflammatory markers such as TNF-α and IL-6 . Additionally, derivatives of pyrazole have been documented to possess antimicrobial activities against various bacterial strains .
The exact mechanism by which this compound exerts its biological effects involves several pathways:
- Receptor Binding : Interaction with specific cellular receptors may modulate biological responses.
- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, contributing to its anticancer and anti-inflammatory effects.
- Signal Transduction Modulation : The compound could influence signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Numerous studies have explored the biological activities of compounds similar to this compound:
- Anticancer Activity : Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor proliferation .
- Anti-inflammatory Effects : A study highlighted that certain pyrazole derivatives significantly reduced inflammatory cytokines in vitro .
- Antimicrobial Properties : Other studies have shown that related compounds exhibit good activity against Gram-positive bacteria, indicating potential for development as antibacterial agents .
Scientific Research Applications
The compound (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one is a synthetic derivative of androstane, which has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications in detail, including potential therapeutic uses, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Study
A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Hormonal Regulation
Given its structure, this compound may act as a selective modulator of androgen receptors. Research indicates that it could potentially be used to treat conditions related to hormonal imbalances, such as androgen deficiency or certain types of hormone-sensitive cancers.
Mechanism
The compound's ability to bind selectively to androgen receptors suggests it could modulate androgenic activity without the side effects associated with traditional anabolic steroids. This selectivity is crucial for developing therapies aimed at minimizing adverse effects while maximizing therapeutic benefits.
Neuroprotective Effects
Emerging evidence suggests that similar steroidal compounds may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal tissues.
Case Study
In a recent animal model study, administration of a related compound resulted in significant neuroprotection against induced oxidative stress, highlighting its potential for treating neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of this compound class. By modulating inflammatory pathways, these compounds may offer therapeutic benefits for chronic inflammatory conditions.
Mechanism
The anti-inflammatory action is believed to stem from the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in mediating inflammatory responses.
Comparative Data Table
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact
- Pyrazole vs. Pyridine: The pyrazole ring in the target compound provides two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the monodentate pyridine group in Compound 12 . This difference may enhance binding affinity to enzymes like aromatase.
- Keto vs.
Spectroscopic and Analytical Data
- Mass Spectrometry : Androstan-17-one derivatives, including the target compound, exhibit a characteristic m/e 217 peak due to ring D elimination and hydrogen abstraction from C-14 . This fragmentation pattern is conserved across analogues, aiding structural confirmation.
- NMR : The 3β-hydroxy group in the target compound produces distinct ¹H-NMR signals (δ ~3.5 ppm, broad singlet), similar to other ∆⁵-3β-hydroxy steroids . Pyrazole protons resonate as sharp singlets (δ ~7.5–8.5 ppm), differentiating it from arylidene analogues with aromatic protons in lower fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
